molecular formula C11H12ClFO B13600656 (1-(2-Chloro-6-fluorobenzyl)cyclopropyl)methanol

(1-(2-Chloro-6-fluorobenzyl)cyclopropyl)methanol

Cat. No.: B13600656
M. Wt: 214.66 g/mol
InChI Key: MMSIVPSOUIBSGI-UHFFFAOYSA-N
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Description

(1-(2-Chloro-6-fluorobenzyl)cyclopropyl)methanol is a chemical compound with the molecular formula C11H12ClFO It is characterized by the presence of a cyclopropyl group attached to a methanol moiety, with a 2-chloro-6-fluorobenzyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-Chloro-6-fluorobenzyl)cyclopropyl)methanol typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with cyclopropylmethanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(1-(2-Chloro-6-fluorobenzyl)cyclopropyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-(2-Chloro-6-fluorobenzyl)cyclopropyl)methanol has several scientific research applications:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound can be used in the development of novel materials with unique properties, such as polymers or coatings.

    Biological Studies: It can serve as a probe or ligand in biological assays to study the interaction with proteins or other biomolecules.

    Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1-(2-Chloro-6-fluorobenzyl)cyclopropyl)methanol depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids that result in a biological response .

Comparison with Similar Compounds

Similar Compounds

  • (1-(2-Chlorobenzyl)cyclopropyl)methanol
  • (1-(2-Fluorobenzyl)cyclopropyl)methanol
  • (1-(2-Bromobenzyl)cyclopropyl)methanol

Uniqueness

(1-(2-Chloro-6-fluorobenzyl)cyclopropyl)methanol is unique due to the presence of both chlorine and fluorine atoms on the benzyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets .

Properties

Molecular Formula

C11H12ClFO

Molecular Weight

214.66 g/mol

IUPAC Name

[1-[(2-chloro-6-fluorophenyl)methyl]cyclopropyl]methanol

InChI

InChI=1S/C11H12ClFO/c12-9-2-1-3-10(13)8(9)6-11(7-14)4-5-11/h1-3,14H,4-7H2

InChI Key

MMSIVPSOUIBSGI-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=C(C=CC=C2Cl)F)CO

Origin of Product

United States

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